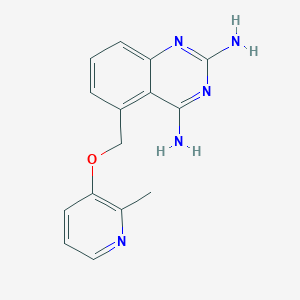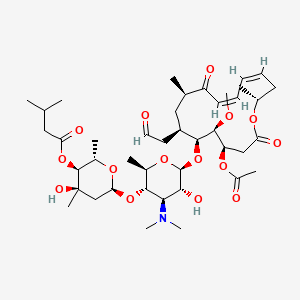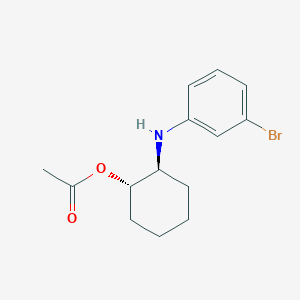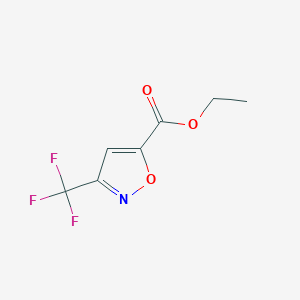
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methoxyphenyl)thietan-3-amine typically involves the reaction of 2-bromo-4-methoxyaniline with a thietane precursor. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with a thietane ring under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thietanes, and various amine derivatives.
Applications De Recherche Scientifique
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism by which N-(2-Bromo-4-methoxyphenyl)thietan-3-amine exerts its effects involves interactions with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with biological molecules, leading to inhibition or activation of specific pathways. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiiranes: Three-membered sulfur-containing rings that are structurally similar but smaller.
Thiazoles: Five-membered rings containing both sulfur and nitrogen atoms.
Uniqueness
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine is unique due to its combination of a thietane ring with a brominated aromatic moiety. This structural feature imparts distinct reactivity and potential biological activity compared to other sulfur-containing heterocycles.
Propriétés
Formule moléculaire |
C10H12BrNOS |
|---|---|
Poids moléculaire |
274.18 g/mol |
Nom IUPAC |
N-(2-bromo-4-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12BrNOS/c1-13-8-2-3-10(9(11)4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
Clé InChI |
GELVWBLHVDCENP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC2CSC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)

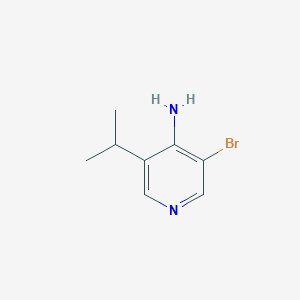
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)



![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)
